[(3S,4R)-3,4-dihydroxy-4-methylpiperidin-1-yl]-(2,4-dimethylpyrimidin-5-yl)methanone
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Overview
Description
[(3S,4R)-3,4-dihydroxy-4-methylpiperidin-1-yl]-(2,4-dimethylpyrimidin-5-yl)methanone is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring with hydroxyl and methyl substituents, linked to a dimethylpyrimidine moiety via a methanone group. Its unique structure makes it a subject of interest in medicinal chemistry and synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3S,4R)-3,4-dihydroxy-4-methylpiperidin-1-yl]-(2,4-dimethylpyrimidin-5-yl)methanone typically involves multi-step organic reactions. One common approach starts with the preparation of the piperidine ring, followed by the introduction of hydroxyl and methyl groups. The dimethylpyrimidine moiety is then synthesized separately and coupled with the piperidine derivative using a methanone linkage. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
[(3S,4R)-3,4-dihydroxy-4-methylpiperidin-1-yl]-(2,4-dimethylpyrimidin-5-yl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The methanone group can be reduced to a hydroxyl group.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve specific temperatures, pH levels, and solvents to optimize the reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield diketones, while reduction of the methanone group may produce secondary alcohols.
Scientific Research Applications
[(3S,4R)-3,4-dihydroxy-4-methylpiperidin-1-yl]-(2,4-dimethylpyrimidin-5-yl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of [(3S,4R)-3,4-dihydroxy-4-methylpiperidin-1-yl]-(2,4-dimethylpyrimidin-5-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity or altering its function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biochemical effect.
Comparison with Similar Compounds
[(3S,4R)-3,4-dihydroxy-4-methylpiperidin-1-yl]-(2,4-dimethylpyrimidin-5-yl)methanone can be compared with similar compounds, such as:
Dichloroanilines: These compounds have an aniline ring substituted with chlorine atoms and are used in the production of dyes and herbicides.
Ringer’s lactate solution: A mixture of sodium chloride, sodium lactate, potassium chloride, and calcium chloride used for fluid resuscitation.
4,5-Dihydroxy-1,3-benzenedisulfonic acid: An antioxidant compound structurally similar to vitamin E.
Properties
IUPAC Name |
[(3S,4R)-3,4-dihydroxy-4-methylpiperidin-1-yl]-(2,4-dimethylpyrimidin-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c1-8-10(6-14-9(2)15-8)12(18)16-5-4-13(3,19)11(17)7-16/h6,11,17,19H,4-5,7H2,1-3H3/t11-,13+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNNPOXLDMVADHB-WCQYABFASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)N2CCC(C(C2)O)(C)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=NC=C1C(=O)N2CC[C@@]([C@H](C2)O)(C)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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